Lipophilicity and Solubility vs. FAAH Inhibitor
The lipophilicity and solubility of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine define its suitability for specific assay conditions. It possesses a calculated LogP of 1.6 [1], which is considerably lower than the LogP of 8.93 reported for the highly lipophilic clinical candidate URB-597 [2]. This lower LogP suggests improved aqueous solubility, with an intrinsic solubility of -10.76 (logS) classified as low (<0.01 mg/mL) [2]. While both compounds exhibit low solubility, the target compound's significantly reduced lipophilicity (ΔLogP ≈ -7.3) implies it may be less prone to nonspecific binding and aggregation in aqueous biological assays, making it a cleaner probe for early-stage target validation.
| Evidence Dimension | Lipophilicity (LogP) and Intrinsic Solubility (logS) |
|---|---|
| Target Compound Data | LogP = 1.6; Solubility category = Low |
| Comparator Or Baseline | URB-597 (CAS 546141-08-6): LogP = 8.93; Intrinsic solubility = -10.76 logS (Low) |
| Quantified Difference | ΔLogP ≈ -7.3 (Target compound is significantly less lipophilic) |
| Conditions | Computed physicochemical properties (LogP) and in silico solubility prediction (logS) |
Why This Matters
A lower LogP value directly impacts assay performance by reducing compound aggregation and non-specific binding, increasing confidence in dose-response data during hit-to-lead optimization.
- [1] ChemExper. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. Physical properties. Retrieved from https://slavesearch.chemexper.com/. View Source
- [2] Pharmaceutics. 2024, 16(1), 95. Table 2. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10819901/table/pharmaceutics-16-00095-t002/. View Source
